molecular formula C19H20FNO B295153 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone

4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone

Cat. No.: B295153
M. Wt: 297.4 g/mol
InChI Key: NMALCZJKSYZTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that features a dihydroisoquinoline moiety linked to a fluorophenyl group via a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone typically involves the following steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the dihydroisoquinoline core reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the Butanone Chain: The final step involves the formation of the butanone chain through a series of alkylation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products depend on the nucleophile used, such as substituted fluorophenyl derivatives.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylbutan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-chlorophenyl)butan-1-one: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

The presence of the fluorophenyl group in 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)6-3-12-21-13-11-15-4-1-2-5-17(15)14-21/h1-2,4-5,7-10H,3,6,11-14H2

InChI Key

NMALCZJKSYZTRE-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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Name
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reactant
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Fc1ccc(C2(CCCN3CCc4ccccc4C3)OCCO2)cc1
Quantity
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reactant
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Synthesis routes and methods II

Procedure details

Dioxolane 4A (2.75 g, 6.0 mmol) and 1 M HCl (15 mL) were stirred in MeOH (50 mL) at RT for 3 days. After concentration in vacuo the residue was extracted with EtOAc (400 mL) and 1 M NaOH (100 mL), then H2O (2×50 mL), and brine (25 mL). The solution was dried (Na2SO4), filtered, and concentrated to yield ketone 11A (1.9 g, quant.) as a yellow solid. 13C NMR(300 MHz, CDCl3, δ): 198.60, 165.59 (d, J=254 Hz), 134.85, 134.38, 133.56, 131.65 (d, J=9 Hz), 128.61, 126.56, 126.08, 125.56, 115.52 (d, J=22 Hz), 57.36, 56.08, 50.87, 36.14, 29.12, 21.79.
Name
Dioxolane
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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